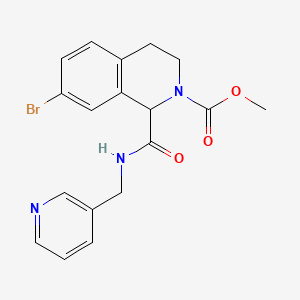
methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H18BrN3O3 and its molecular weight is 404.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 1351584-82-1) is a synthetic compound with significant potential in medicinal chemistry. Its unique structure combines a dihydroisoquinoline core with a pyridine moiety, suggesting diverse biological activities. This article aims to explore its biological activity through various studies and findings.
- Molecular Formula : C18H18BrN3O3
- Molecular Weight : 404.264 g/mol
- Purity : Typically ≥95% .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds similar to methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline derivatives. For instance, brominated pyrazole derivatives have shown cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds exhibited synergistic effects when combined with doxorubicin, enhancing their efficacy in treating Claudin-low breast cancer subtypes .
Antimicrobial Properties
The compound's structural features suggest possible antimicrobial activity. Research into related compounds has demonstrated that certain brominated derivatives possess significant antimicrobial effects, disrupting bacterial cell membranes and leading to cell lysis . This mechanism may be applicable to methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline as well.
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the structure is crucial for enhancing biological activity. Studies indicate that brominated compounds often display increased potency against various cancer cell lines due to their ability to interact with biological targets more effectively than their non-brominated counterparts .
Study on Antitumor Activity
A notable study investigated a series of isoquinoline derivatives, including methyl 7-bromo-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline, where the authors reported significant inhibition of cancer cell proliferation. The results indicated that these compounds induce apoptosis in cancer cells via mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl 7-bromo... | MDA-MB-231 | 15.2 | Apoptosis via mitochondrial pathway |
| Related Brominated Pyrazoles | MCF-7 | 12.5 | Synergistic effect with doxorubicin |
| Non-brominated analogs | MDA-MB-231 | 45.0 | Less effective |
Propriétés
IUPAC Name |
methyl 7-bromo-1-(pyridin-3-ylmethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-25-18(24)22-8-6-13-4-5-14(19)9-15(13)16(22)17(23)21-11-12-3-2-7-20-10-12/h2-5,7,9-10,16H,6,8,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTMUHIHEUINMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NCC3=CN=CC=C3)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













